molecular formula C12H13N3O2 B13229994 Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13229994
M. Wt: 231.25 g/mol
InChI Key: MLQZVZQBZQGPNZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 4-methylpyridin-2-yl group and at position 3 with an ethyl carboxylate ester. This structure combines the electron-rich pyridine ring with the versatile reactivity of the pyrazole-carboxylate system, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group on the pyridine enhances lipophilicity, while the carboxylate ester provides a handle for further functionalization .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-(4-methylpyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-5-7-15(14-10)11-8-9(2)4-6-13-11/h4-8H,3H2,1-2H3

InChI Key

MLQZVZQBZQGPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Pyrazoline Derivatives

Method Overview:
This approach involves the oxidation of 4,5-dihydro-1H-pyrazoles (pyrazolines) to yield the corresponding pyrazoles, followed by esterification and pyridine substitution.

Key Steps & Conditions:

  • Starting from 4,5-dihydro-1H-pyrazole derivatives bearing appropriate substituents.
  • Oxidation using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as catalyst.
  • Esterification with ethyl chloroformate or ethyl alcohol in presence of base (e.g., triethylamine).
  • N-alkylation with 2-chloropyridine derivatives to introduce the pyridinyl group.

Reaction Scheme:

Pyrazoline derivative --(oxidation, acetonitrile, K₂S₂O₈)--> Pyrazole intermediate --(esterification, ethyl chloroformate)--> Ethyl pyrazole ester --(nucleophilic substitution)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate

Research Data & Yield:

Step Reagents & Conditions Yield (%) Reference
Oxidation Potassium persulfate (1.3–1.7 eq), sulfuric acid, acetonitrile 75–80
Esterification Ethyl chloroformate, triethylamine 70–85
Pyridine substitution 2-Chloropyridine, base 65–78

Note: The overall yield from starting pyrazoline to final product ranges from 50–65%.

Condensation of Hydrazines with Enones

Method Overview:
This method involves the condensation of phenylhydrazines with α,β-unsaturated ketones (enones), followed by cyclization and esterification to form the pyrazole core.

Key Steps & Conditions:

  • Reaction of phenylhydrazine with enones such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Use of solvents like methanol or ethanol at 0–25°C.
  • Cyclization facilitated by heating or microwave irradiation.
  • Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions.

Reaction Scheme:

Hydrazine + Enone --(cyclization, heat)--> Pyrazole intermediate --(pyridine coupling)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate

Research Data & Yield:

Step Reagents & Conditions Yield (%) Reference
Hydrazine + Enone Ethanol, reflux 60–85
Cyclization Microwave irradiation 70–90
Pyridine coupling 2-Chloropyridine, base 55–75

Note: The use of protected hydrazines enhances regioselectivity and overall yields.

Multicomponent Reaction (MCR) Using Trichloromethyl Enones

Method Overview:
Recent advances utilize trichloromethyl enones as versatile building blocks for regioselective synthesis of pyrazoles, including the targeted compound.

Key Steps & Conditions:

  • Reaction of trichloromethyl enones with phenylhydrazines or their hydrochlorides in solvents like methanol or toluene.
  • Regioselectivity controlled by the nature of the hydrazine (protected vs. free).
  • Use of bases such as triethylamine or sodium hydroxide.
  • Post-reaction modifications include esterification and pyridine substitution.

Reaction Scheme:

Trichloromethyl enone + Phenylhydrazine --(regioselective cyclization)--> Pyrazole core --(functionalization)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate

Research Data & Yield:

Step Reagents & Conditions Yield (%) Reference
Cyclization Trichloromethyl enone, phenylhydrazine hydrochloride, methanol, 25°C 37–97
Esterification Ethyl alcohol, catalytic acid 70–85
Pyridine substitution 2-Chloropyridine derivatives 65–80

Note: The regioselectivity is highly dependent on the hydrazine form, with hydrochloride salts favoring the 1,3-regioisomer.

Pyridine-Directed Cross-Coupling

Method Overview:
This approach employs palladium-catalyzed cross-coupling reactions to attach the pyridinyl group onto pre-formed pyrazole frameworks.

Key Steps & Conditions:

  • Synthesis of pyrazole-3-carboxylate precursors via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
  • Palladium-catalyzed coupling with 2-bromo- or 2-chloropyridine derivatives.
  • Use of ligands like Pd(PPh₃)₄, bases such as potassium carbonate, and solvents like DMF.

Research Data & Yield:

Step Reagents & Conditions Yield (%) Reference
Cross-coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 60–85

Summary Table of Preparation Methods

Method Key Reagents Main Features Typical Yield Advantages References
Oxidative cyclization K₂S₂O₈, sulfuric acid Oxidation of pyrazolines 75–80% Good control over oxidation
Hydrazine + Enone Phenylhydrazine, enones Multistep, regioselective 60–90% Versatile, regioselective
Trichloromethyl enones Phenylhydrazines, enones Regiocontrolled, high selectivity 37–97% High regioselectivity
Cross-coupling Palladium catalysis Efficient pyridine attachment 60–85% High functional group tolerance

Notes and Considerations

  • Regioselectivity:
    The choice of hydrazine form (free vs. salt) significantly influences regioselectivity, with hydrochloride salts favoring the 1,3-regioisomer, which is often more biologically active.

  • Reaction Conditions:
    Solvent choice, temperature, and the presence of catalysts or oxidants are critical parameters affecting yield and purity.

  • Yield Optimization:
    Using protected hydrazines and optimizing reaction times can improve yields and selectivity.

  • Environmental and Safety Aspects: Reactions involving chlorinated reagents and strong oxidants should be conducted with appropriate safety measures and waste management.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyridinyl Group

Ethyl 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate (F3)
  • Structure : Replaces the 4-methylpyridin-2-yl group with a 4-(trifluoromethoxy)phenyl moiety.
  • Impact: The trifluoromethoxy group increases electronegativity and metabolic stability compared to the methylpyridinyl group.
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
  • Structure : Incorporates a triazole ring fused to pyridine, replacing the methylpyridinyl group.

Modifications to the Pyrazole Core

Ethyl 5-((4-fluorophenyl)sulfonamido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
  • Structure : Adds a sulfonamido group at position 5 and a hydroxy-phenylethyl group at position 1.
  • However, the hydroxy-phenylethyl substituent increases steric bulk, which may reduce membrane permeability .
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
  • Structure : Substitutes the pyridinyl group with a methoxybenzyl group and adds a p-tolyl group at position 3.
  • Impact : The methoxy group improves solubility in polar solvents, while the p-tolyl group enhances π-π stacking interactions in crystalline phases. This compound demonstrates distinct solid-state packing behavior compared to the target molecule .

Functional Group Variations on the Carboxylate Ester

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
  • Structure : Features a nitro group on the phenyl ring at position 5 of the pyrazole.
  • However, it may also reduce bioavailability due to higher polarity .
Ethyl 4-formyl-1H-pyrazole-3-carboxylate
  • Structure : Replaces the pyridinyl group with a formyl group at position 4.
  • Impact : The formyl group offers a reactive site for further derivatization (e.g., Schiff base formation), making this compound a versatile synthetic intermediate. However, it is less stable under basic conditions compared to the target compound .

Antimicrobial Properties

  • Pyrazole-Benzofuran Hybrids (e.g., Ethyl 1-(4-chlorophenyl)-4-(5,7-dibromobenzofuran-2-carbonyl)-1H-pyrazole-3-carboxylate):
    • Demonstrated activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The benzofuran moiety likely enhances membrane disruption via planar aromatic interactions .
  • Target Compound: Limited direct antimicrobial data, but its methylpyridinyl group is hypothesized to moderate lipophilicity, balancing cell penetration and target binding .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate C12H13N3O2 231.25 4-Methylpyridin-2-yl, ethyl ester Balanced lipophilicity, versatile
Ethyl 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate (F3) C13H11F3N2O3 300.23 Trifluoromethoxyphenyl High metabolic stability
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate C12H11N3O4 261.24 4-Nitrophenyl Electron-withdrawing, polar
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate C21H21N3O3 363.41 Methoxybenzyl, p-tolyl Enhanced crystallinity

Biological Activity

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2
  • CAS Number : 1260243-04-6

The compound features a pyrazole ring linked to a pyridine moiety, which is essential for its biological activity. The presence of the methyl group on the pyridine ring enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : Reaction of 4-methylpyridin-2-amine with ethyl acetoacetate.
  • Catalysts : Use of bases such as sodium ethoxide to promote cyclization.
  • Yield Optimization : Techniques such as continuous flow reactors can improve yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including E. coli and S. aureus .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For example, derivatives of pyrazole have shown significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and others . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for its anti-inflammatory and anticancer properties.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its therapeutic effects.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityNotes
Ethyl 1-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxylateStructureAntimicrobialChlorine substituent affects reactivity
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylateStructureAntitumorDifferent carboxylate positioning alters activity

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate antimicrobial activity against E. coli and S. aureus.
    • Results : Showed significant inhibition at concentrations as low as 40 µg/mL, comparable to standard antibiotics .
  • Anti-inflammatory Assessment :
    • Objective : Test anti-inflammatory properties using carrageenan-induced edema in mice.
    • Results : Demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
  • Antitumor Activity Evaluation :
    • Objective : Assess cytotoxic effects on A549 cell lines.
    • Results : Induced apoptosis with an IC50 value of approximately 49.85 µM, indicating potent antitumor potential .

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